molecular formula C12H11N3O B2542119 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255780-35-8

1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No. B2542119
CAS RN: 1255780-35-8
M. Wt: 213.24
InChI Key: WZUYVCKLZXJQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one belongs to a class of fused heterocyclic compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by the fusion of a diazepine ring with a quinoline moiety, which can lead to a variety of biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored through various methods. A general approach for synthesizing tetrahydro-1,4-diazepinone derivatives involves the regioselective strategy of synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole carboxylates, followed by treatment with amines to yield the target compounds through oxirane ring-opening and direct cyclisation . Another method includes the PPA-catalyzed thermal lactamization of amino-substituted dihydroquinoline carboxylic acid derivatives, leading to compounds such as [1,4]diazepino[2,3-h]quinolone carboxylic acid and its benzo-homologs . Additionally, a one-pot pseudo-five-component synthesis has been described for the preparation of 1,4-diazepine-5-carboxamide derivatives, starting from simple inputs like diaminomaleonitrile and ketones in the presence of a catalytic amount of p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structures of these heterocyclic compounds are confirmed using various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 15N-NMR, as well as HRMS investigation, are employed to ascertain the structures of the synthesized compounds . Similarly, characterization using elemental analysis, NMR, IR, and MS spectral data is utilized for other related compounds .

Chemical Reactions Analysis

The chemical reactivity of diazepine derivatives has been studied through their interaction with α,β-unsaturated ketones, leading to the synthesis of new condensed heterosystems such as tetracyclic and tricyclic [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines . The direction of the cyclocondensation reactions is influenced by the structure of the diazepine ring and the unsaturated ketones involved. The 1,3-dipolar cycloaddition reaction is another method used to synthesize novel diazepino quinoxalines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and have been explored in the context of their potential biological activities. For instance, some of the synthesized tetrahydro-benzo[1,4]diazepin-5-ones, containing the quinoline pharmacophore, have been screened for anticancer and antiprotozoal activities, with certain compounds showing remarkable activity against various human tumor cell lines and protozoal pathogens . The antibacterial and antifungal properties of related compounds have also been investigated, with some showing significant activity against Gram-positive strains and fungi like C. albicans .

Scientific Research Applications

Anticancer and Antiprotozoal Activities

A significant application of derivatives containing the quinoline pharmacophore, which includes structures akin to 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one, is in the development of potential anticancer and antiprotozoal agents. For instance, novel tetrahydro-5H-benzo[e][1,4]diazepin-5-ones, synthesized through a Schmidt rearrangement, demonstrated remarkable activity against a wide range of human tumor cell lines. One compound, in particular, showed significant inhibition across 58 of 60 cancer cell lines tested, with GI50 values indicating potent efficacy. Moreover, these compounds exhibited notable antimalarial, antitrypanosomal, and antileishmanial activities, showcasing their broad-spectrum therapeutic potential (Insuasty et al., 2017).

Antimicrobial Properties

Another area of application is the development of antimicrobial agents. Derivatives of 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one have shown promising antibacterial activity, particularly against Gram-positive strains. A study reported the synthesis of hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analogs, which displayed significant antibacterial activity, highlighting their potential as novel antimicrobial agents (Al-Hiari et al., 2008).

Synthesis Methodologies

The compound and its derivatives are also notable for their role in advancing synthesis methodologies. For example, the synthesis of biologically active pyridazinoquinoxalines involved the transformation of 2-(1-methylhydrazino)quinoxaline 4-oxides into pyridazino[3,4-b]-quinoxalines and 1,2-diazepino[3,4-b]quinoxalines. This process highlights the compound's utility in generating diverse and potentially biologically active heterocyclic compounds (Kurasawa et al., 2005).

Anticonvulsant and Anxiolytic Properties

Research into the neurological applications of 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one derivatives has also been conducted. Synthesized derivatives have been evaluated for their anxiolytic and analgesic potentials, indicating a promising avenue for the development of new therapeutic agents in the management of anxiety and pain (Maltsev et al., 2021).

properties

IUPAC Name

1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-7-15-10-4-2-1-3-8(10)11(9)13-5-6-14-12/h1-4,7,13H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUYVCKLZXJQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.